

Application Notes and Protocols: Conjugation of TAM558 to Anti-FAP Antibody

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of **TAM558**, a potent tubulysin-based payload, to a monoclonal anti-FAP (Fibroblast Activation Protein) antibody. The resulting antibody-drug conjugate (ADC), OMTX705, targets FAP-expressing cells, characteristic of the tumor stroma in many epithelial cancers.[1][2] Upon binding to FAP, the ADC is internalized, leading to the release of the cytotoxic agent and subsequent apoptosis of the target cell.[1][2]

The conjugation strategy outlined here is based on thiol-maleimide chemistry, a widely used method for creating stable ADCs. This involves the reduction of interchain disulfide bonds within the antibody to generate free sulfhydryl (thiol) groups, which then react with a maleimide group present on the **TAM558** linker. This process, known as non-directed cysteine conjugation, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).

Materials and Reagents



Material/Reagent	Supplier (Example)	Purpose
Anti-FAP Monoclonal Antibody	Commercially Available	Targeting moiety of the ADC
TAM558	MedChemExpress, InvivoChem	Drug-linker payload for conjugation
Tris(2-carboxyethyl)phosphine (TCEP)	Thermo Fisher Scientific	Reducing agent for antibody disulfide bonds
Phosphate Buffered Saline (PBS), pH 7.4	Gibco	Reaction and storage buffer
Anhydrous Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	Solvent for TAM558 stock solution
Desalting Columns (e.g., Sephadex G-25)	Cytiva	Purification of reduced antibody and final ADC
L-Cysteine	Sigma-Aldrich	Quenching agent for unreacted maleimide groups
Hydrochloric Acid (HCI)	Sigma-Aldrich	pH adjustment
Sodium Hydroxide (NaOH)	Sigma-Aldrich	pH adjustment
0.22 μm Syringe Filters	MilliporeSigma	Sterilization of buffers

Experimental ProtocolsPreparation of Solutions

- PBS Buffer (pH 7.4): Prepare a stock solution of PBS and adjust the pH to 7.4 using HCl or NaOH. Filter sterilize using a 0.22 μm filter. Degas the buffer before use in the antibody reduction step.
- TCEP Stock Solution (10 mM): Dissolve the required amount of TCEP in degassed PBS to a final concentration of 10 mM. Prepare this solution fresh on the day of use.
- TAM558 Stock Solution (10 mM): Dissolve TAM558 in anhydrous DMSO to a final concentration of 10 mM. Gentle vortexing may be required to ensure complete dissolution. Store at -20°C, protected from light and moisture.



 L-Cysteine Quenching Solution (10 mM): Dissolve L-cysteine in PBS to a final concentration of 10 mM. Prepare this solution fresh on the day of use.

Anti-FAP Antibody Reduction

This step reduces the interchain disulfide bonds of the anti-FAP antibody to generate free thiol groups for conjugation.

- Prepare the anti-FAP antibody at a concentration of 5-10 mg/mL in degassed PBS (pH 7.4).
- Add a 10-fold molar excess of the 10 mM TCEP stock solution to the antibody solution.
- Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
- Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed PBS (pH 7.4).
- Collect the fractions containing the reduced antibody. The concentration can be determined by measuring the absorbance at 280 nm.

Conjugation of TAM558 to Reduced Anti-FAP Antibody

This step involves the reaction between the maleimide group on the **TAM558** linker and the free thiol groups on the reduced antibody.

- To the purified reduced anti-FAP antibody solution, immediately add a 5-10 fold molar excess of the 10 mM **TAM558** stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
- Incubate the reaction at room temperature for 1-2 hours with gentle agitation, protected from light.
- To quench the reaction and cap any unreacted maleimide groups, add the 10 mM L-cysteine solution to a final concentration of 1 mM.
- Incubate for an additional 15-20 minutes at room temperature.

Purification of the Antibody-Drug Conjugate (ADC)



Purification is essential to remove unreacted **TAM558**, quenched maleimide-cysteine adducts, and other small molecule impurities.

- Purify the ADC using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
- Collect the fractions corresponding to the high molecular weight ADC, monitoring the elution profile by absorbance at 280 nm.
- Pool the ADC-containing fractions.
- For long-term storage, the purified ADC can be filter sterilized using a 0.22 μm syringe filter and stored at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the ADC

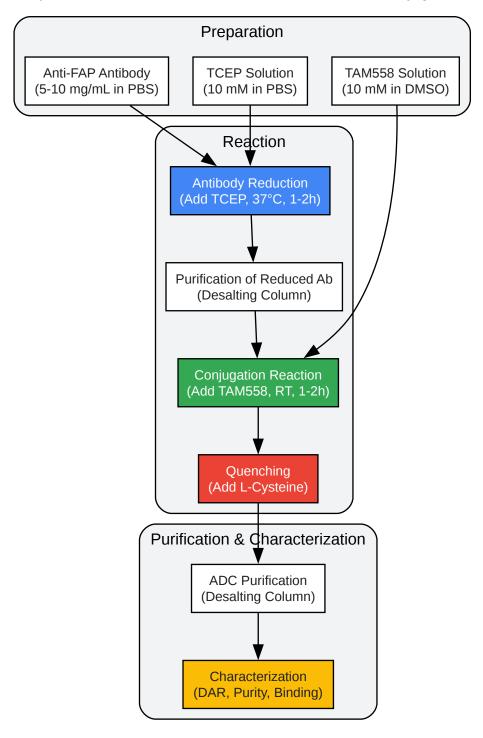
After purification, the ADC should be characterized to determine the drug-to-antibody ratio (DAR) and confirm its integrity.

Parameter	Method	Expected Outcome
Drug-to-Antibody Ratio (DAR)	Hydrophobic Interaction Chromatography (HIC) or UV- Vis Spectroscopy	A heterogeneous mixture of species with an average DAR of 2-4.
Purity and Aggregation	Size Exclusion Chromatography (SEC)	A major peak corresponding to the monomeric ADC with minimal aggregation.
Antigen Binding	Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR)	Binding affinity of the ADC to FAP should be comparable to the unconjugated antibody.

Diagrams



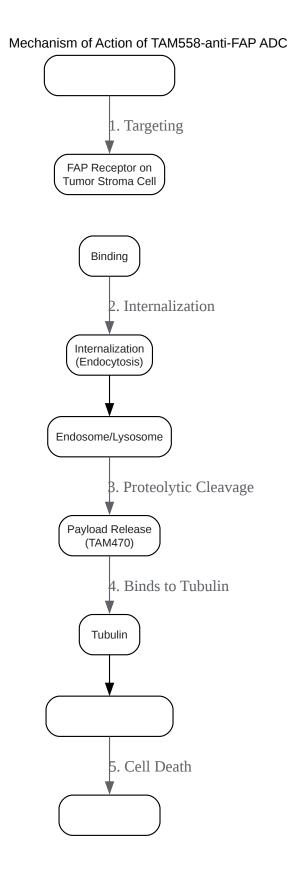
Experimental Workflow for TAM558-anti-FAP ADC Conjugation



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Caption: Workflow for **TAM558**-anti-FAP ADC conjugation.





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Caption: Mechanism of action of the TAM558-anti-FAP ADC.



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References

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- 2. clinicaltrials.eu [clinicaltrials.eu]
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